2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Overview
Description
2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C11H12N2O3S It is characterized by the presence of an amino group, a furan ring, and a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
Sulfonamides, a group of drugs to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play a crucial role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides generally act by inhibiting the enzymes carbonic anhydrase and dihydropteroate synthetase . This inhibition disrupts crucial biochemical processes in the target organisms, leading to their eventual death or growth inhibition .
Biochemical Pathways
Based on the known targets of sulfonamides, it can be inferred that this compound likely affects the carbonic anhydrase and dihydropteroate synthetase pathways . The downstream effects of these disruptions would depend on the specific biological context but could include a decrease in intraocular pressure (in the case of carbonic anhydrase inhibition) or a decrease in bacterial folic acid synthesis (in the case of dihydropteroate synthetase inhibition) .
Result of Action
Based on the known actions of sulfonamides, it can be inferred that this compound likely leads to a decrease in intraocular pressure or a decrease in bacterial folic acid synthesis, depending on the target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with furan-2-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study the interactions of sulfonamide derivatives with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: An antimicrobial sulfonamide used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Uniqueness
2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other sulfonamides. This structural feature enhances its binding affinity to specific molecular targets, making it a valuable compound for drug development and materials science .
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSCNSPWZXPHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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